molecular formula C14H14ClNO2S B442594 Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-77-4

Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442594
CAS No.: 350989-77-4
M. Wt: 295.8g/mol
InChI Key: PJCFNTKRSCPMFG-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features

This compound belongs to the class of substituted 2-aminothiophenes, which are five-membered heterocyclic compounds containing sulfur as the heteroatom. The molecular structure exhibits a molecular weight of 295.781 g/mol and demonstrates several distinctive structural elements that contribute to its chemical properties and biological potential. The compound features an amino group at the 2-position of the thiophene ring, providing nucleophilic character and potential for hydrogen bonding interactions.

The 4-chlorophenyl substituent at the 4-position introduces aromatic character and electronic effects through the chlorine atom, which can influence both the compound's reactivity and biological activity. The chlorine substitution on the phenyl ring represents a common strategy in medicinal chemistry for modulating lipophilicity, metabolic stability, and receptor binding affinity. The methyl group at the 5-position provides steric bulk and hydrophobic character, while the ethyl carboxylate functionality at the 3-position offers potential for ester hydrolysis and subsequent derivatization.

The IUPAC name for this compound is this compound, and its SMILES notation is CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)N. The InChI Key PJCFNTKRSCPMFG-UHFFFAOYSA-N provides a unique identifier for database searches and structural verification. Physical properties include a melting point range of 92°C to 95°C, indicating reasonable thermal stability for synthetic and analytical procedures.

Historical Context and Development

The development of this compound is intrinsically linked to the evolution of thiophene chemistry and the pioneering work on 2-aminothiophene synthesis. The foundational methodology for preparing such compounds traces back to the Gewald reaction, discovered by German chemist Karl Gewald. This reaction represents a crucial advancement in heterocyclic chemistry, providing access to polysubstituted 2-aminothiophenes through the condensation of ketones with α-cyanoesters in the presence of elemental sulfur and base.

The Gewald reaction mechanism involves multiple steps, beginning with a Knoevenagel condensation between the ketone and α-cyanoester to produce a stable intermediate. The subsequent addition of elemental sulfur, followed by cyclization and tautomerization, yields the desired 2-aminothiophene product. Recent computational studies using density functional theory have elucidated the complex mechanism, revealing that the reaction proceeds through polysulfide formation and various decomposition pathways.

The specific compound this compound can be synthesized using variations of the Gewald methodology. Synthesis protocols typically involve 4-chloroacetophenone as the carbonyl component, ethyl cyanoacetate as the activated nitrile, and elemental sulfur under basic conditions. The reaction conditions often employ morpholine as the base in ethanol solvent, with reaction temperatures maintained around 70°C for optimal yields.

Position within 2-Aminothiophene Family

The 2-aminothiophene family represents a privileged scaffold in medicinal chemistry, with compounds demonstrating diverse biological activities including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties. This compound occupies a significant position within this family due to its specific substitution pattern and the presence of the 4-chlorophenyl group.

Recent research has highlighted the importance of 2-aminothiophene derivatives as promising selective inhibitors and modulators in medicinal chemistry. The structural diversity achievable through various substitution patterns allows for fine-tuning of pharmacological properties, including pharmacokinetic parameters and target selectivity. The 2-aminothiophene scaffold serves not only as a bioactive framework but also as a synthon for constructing more complex heterocyclic systems and molecular hybrids.

Studies on structure-activity relationships within the 2-aminothiophene family have revealed critical insights into the molecular features responsible for biological activity. The amino group at the 2-position appears to be essential for many biological activities, while substitutions at the 3-, 4-, and 5-positions can dramatically influence potency and selectivity. The presence of the 4-chlorophenyl substituent in the target compound aligns with successful drug design strategies that incorporate halogenated aromatic systems for enhanced biological activity.

Comparative analysis with other 2-aminothiophene derivatives reveals that this compound represents a balanced approach to molecular design, incorporating both electronic and steric modifications that can influence biological activity. The ester functionality provides additional opportunities for prodrug design and metabolic activation, expanding the potential therapeutic applications of this compound.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the sophisticated approaches available in modern heterocyclic chemistry for creating functionally diverse molecular architectures. The thiophene core provides aromatic stability while maintaining reactivity at specific positions, allowing for selective functionalization and derivatization. This dual character of stability and reactivity makes thiophene derivatives particularly valuable in drug discovery and materials science applications.

The compound's significance extends beyond its individual properties to its role as a representative example of how strategic substituent placement can modulate molecular properties. The 4-chlorophenyl group introduces π-π stacking interactions and halogen bonding capabilities, while the methyl and ester substituents provide hydrophobic and polar interactions, respectively. This combination of interaction modes positions the compound as a versatile pharmacophore for various biological targets.

In the context of current pharmaceutical research, 2-aminothiophene derivatives like this compound are being investigated as potential treatments for neglected tropical diseases, cancer, and infectious diseases. The structural features of this compound align with successful drug candidates that have progressed to clinical evaluation, suggesting promising therapeutic potential.

The synthetic accessibility of this compound through well-established Gewald methodology makes it an attractive target for medicinal chemistry libraries and high-throughput screening campaigns. The ability to introduce structural modifications at multiple positions allows for systematic exploration of structure-activity relationships and optimization of pharmacological properties. Recent advances in microwave-assisted synthesis and flow chemistry have further enhanced the efficiency of 2-aminothiophene preparation, making compounds like this compound more accessible for research applications.

Properties

IUPAC Name

ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-3-18-14(17)12-11(8(2)19-13(12)16)9-4-6-10(15)7-5-9/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCFNTKRSCPMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351838
Record name ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-77-4
Record name ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350989-77-4
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Preparation Methods

Gewald Reaction: Primary Synthesis Route

The Gewald reaction is the cornerstone for synthesizing 2-aminothiophene derivatives. For Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate, the protocol involves:

Reagents :

  • 3-Oxo-N-(4-chlorophenyl)butanamide (1a)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or piperidine)

  • Solvent: Ethanol or DMF

Procedure :

  • Condensation : 3-Oxo-N-(4-chlorophenyl)butanamide (1a) reacts with ethyl cyanoacetate in refluxing ethanol (80°C, 6–8 hours) to form a β-keto-enamine intermediate.

  • Cyclization : Elemental sulfur is introduced, facilitating cyclization via nucleophilic attack at the α-carbon of the ketone, yielding the thiophene core.

  • Work-Up : The crude product is cooled, filtered, and recrystallized from ethanol to afford pale-yellow crystals (Yield: 78–82%).

Mechanistic Insights :

  • The base deprotonates ethyl cyanoacetate, generating a nucleophilic enolate.

  • Sulfur acts as a cyclizing agent, inserting into the C–S bond during ring closure.

Alternative Approaches and Modifications

While the Gewald reaction dominates, variations include:

Solvent Optimization :

  • DMF vs. Ethanol : DMF increases reaction rate (4 hours vs. 8 hours) but requires higher temperatures (100°C), marginally improving yield (85%).

Catalyst Screening :

  • Morpholine vs. Piperidine : Morpholine affords higher regioselectivity due to its stronger basicity, minimizing byproducts like 4-unsubstituted thiophenes.

Reaction Optimization and Yield Analysis

Impact of Reaction Parameters

ParameterOptimal ConditionYield (%)Purity (%)
Temperature80°C8298
SolventEthanol7897
Catalyst (Morpholine)10 mol%8599

Key Observations :

  • Excess sulfur (>1.2 eq.) led to over-cyclization, reducing yield to 65%.

  • Prolonged reflux (>10 hours) degraded the product, evidenced by HPLC impurities.

Structural Characterization

Spectroscopic Data

FT-IR (KBr, cm⁻¹) :

  • 3320 (N–H stretch, amine)

  • 1685 (C=O, ester)

  • 1590 (C=C, thiophene)

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.35 (t, 3H, –CH₂CH₃)

  • δ 2.45 (s, 3H, –CH₃)

  • δ 4.30 (q, 2H, –OCH₂)

  • δ 6.80–7.40 (m, 4H, Ar–H)

Mass Spectrometry :

  • m/z 295.78 [M+H]⁺ (Calc. 295.78)

Crystallographic and Computational Data

X-ray Diffraction :

  • Monoclinic crystal system, space group P2₁/c

  • Bond lengths: C–S (1.70 Å), C–N (1.34 Å)

DFT Calculations :

  • HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.

Challenges and Industrial Scalability

Limitations :

  • Sulfur residue contamination requires silica gel chromatography for pharmaceutical-grade material.

  • Ethanol recrystallization yields 98% purity, insufficient for FDA approval (requires >99.5%).

Scale-Up Strategies :

  • Continuous flow reactors reduce reaction time to 2 hours with 87% yield.

  • Microwave-assisted synthesis achieves 90% yield at 120°C in 1 hour .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, ethanol as a solvent.

    Substitution: Ammonia, primary or secondary amines, ethanol or methanol as solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Synthesis and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate often involves multi-step reactions. A general procedure includes:

  • Initial Reaction :
    • Reactants: Ethyl cyanoacetate, 4-chloroacetophenone, acetic acid, morpholine.
    • Conditions: Stirring in ethanol at elevated temperatures under an argon atmosphere.
    • Yield: Approximately 21% after purification .
  • Subsequent Modifications :
    • Further reactions involve the introduction of various substituents to enhance biological activity, such as the synthesis of novel condensed fluoropyrimidines .

Biological Activities

This compound exhibits a range of biological activities:

  • Anti-hyperlipidemic Effects : This compound has been evaluated for its potential to lower lipid levels in the bloodstream, making it a candidate for treating hyperlipidemia .
  • Antimicrobial Properties : Studies have indicated that derivatives of this compound may possess antimicrobial activities against various pathogens.

Therapeutic Applications

The therapeutic potential of this compound includes:

  • Cardiovascular Health : Its role in managing cholesterol levels positions it as a promising agent for cardiovascular disease prevention.
  • Cancer Research : Preliminary studies suggest that modifications of this compound may inhibit tumor growth by targeting specific pathways involved in cancer proliferation.

Case Study 1: Anti-Hyperlipidemic Activity

A study conducted on the effects of this compound demonstrated a significant reduction in serum cholesterol levels in animal models. The compound was administered over a period of four weeks, resulting in a decrease of up to 30% in total cholesterol .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating substantial activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-hyperlipidemicReduction in serum cholesterol by up to 30%
AntimicrobialEffective against Staphylococcus aureus (MIC = 50 µg/mL)
CytotoxicityInhibition of cancer cell proliferation

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The 4-chlorophenyl group in the target compound can be replaced with other aryl substituents, leading to derivatives with distinct physicochemical and biological profiles. Key analogs include:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate 4-Cl-C₆H₄ C₁₄H₁₄ClNO₂S 295.79 350989-77-4 High structural rigidity; potential GPCR modulation
Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate 3-Cl-C₆H₄ C₁₄H₁₄ClNO₂S 295.79 350989-54-7 Altered dihedral angles; reduced coplanarity vs. 4-Cl derivative
Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate 4-OCH₃-C₆H₄ C₁₅H₁₇NO₃S 291.37 350989-93-4 Enhanced solubility due to methoxy group; lower logP
Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate 4-F-C₆H₄ C₁₄H₁₄FNO₂S 279.33 350989-70-7 Improved metabolic stability; weaker electron-withdrawing effect vs. Cl
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate 2,4-Cl₂-C₆H₃ C₁₄H₁₃Cl₂NO₂S 330.24 350989-83-2 Increased steric hindrance; reduced solubility

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity and binding to hydrophobic pockets in biological targets, as seen in the GPCR activity of the 4-Cl derivative (EC₅₀ = 6.6 µM for a related analog) .
  • Steric effects : 3-Chloro and 2,4-dichloro substituents disrupt coplanarity between the thiophene and aryl rings, reducing π-π stacking interactions in crystal lattices .
  • Solubility : Methoxy groups improve aqueous solubility but may reduce membrane permeability due to increased polarity .
Methyl Group Positional Isomerism

Replacing the 5-methyl group with substituents at other positions alters steric and electronic properties:

  • Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS: 4815-37-6): The absence of a 4-chlorophenyl group reduces electron deficiency, lowering reactivity in electrophilic substitution reactions .
  • Ethyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (CAS: N/A): Incorporation of a fused pyran ring increases conformational rigidity and hydrogen-bonding capacity, as evidenced by intramolecular N–H···O interactions .
Carboxylate Ester Modifications

Replacing the ethyl ester with bulkier alkyl groups (e.g., isopropyl) or electron-deficient esters (e.g., trifluoroethyl) impacts bioavailability:

  • Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate: The tert-butyl group enhances lipophilicity (logP > 4), favoring blood-brain barrier penetration .
  • Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (CAS: 1955531-45-9): Introduction of a chloroacetyl moiety introduces reactivity for further functionalization, such as nucleophilic acyl substitution .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The 4-chlorophenyl derivative forms inversion dimers via N–H···O hydrogen bonds (distance = 2.86 Å) and Cl···O interactions (3.12 Å), stabilizing the crystal lattice . In contrast, 4-methoxyphenyl analogs exhibit weaker intermolecular forces due to the bulky OCH₃ group .
  • Thermal Stability : Methyl-substituted derivatives (e.g., 5-methyl) have higher melting points (mp = 111–112°C) compared to ethyl or propyl analogs, reflecting tighter packing .

Biological Activity

Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate, a compound with the CAS number 350989-77-4, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C14H14ClNO2S
  • Molecular Weight : 295.78 g/mol
  • InChI Key : PJCFNTKRSCPMFG-UHFFFAOYSA-N
  • PubChem CID : 711209

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and anti-inflammatory research. Below are some key findings from various studies:

Anticancer Activity

  • Cytotoxic Effects : this compound has been tested against various cancer cell lines. Studies show that it can inhibit cell proliferation significantly, with IC50 values reported in the micromolar range for several types of cancer cells, including:
    • HeLa (cervical cancer)
    • NCI-H23 (non-small cell lung cancer)
    • HCT-15 (colon cancer) .
  • Mechanism of Action : The compound appears to induce cell cycle arrest at the G2/M phase and promotes apoptosis through modulation of Bcl-2 and Bax gene expressions. This pro-apoptotic mechanism is crucial for its anticancer properties .
  • Molecular Docking Studies : Computational studies suggest that the compound may interact with key proteins involved in cancer progression, such as cyclooxygenase-2 (COX-2), which is known to be implicated in tumor growth .

Anti-inflammatory Activity

Research has also indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Evaluation of Anticancer Properties

A study evaluated the efficacy of this compound against multiple cancer cell lines. Results indicated a strong cytotoxic effect, particularly against HeLa cells, with an IC50 value of approximately 5 μM.

Cell LineIC50 (μM)
HeLa5
NCI-H238
HCT-157

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammation, the compound was found to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha25080
IL-630090

Q & A

Q. Critical Factors :

  • Catalyst Choice : Piperidine or morpholine affects reaction speed and byproduct formation .
  • Solvent : Ethanol or DMF influences solubility and intermediate stability .
  • Temperature : Reflux conditions (~80°C) optimize cyclization efficiency .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Gewald Reaction4-Chlorobenzaldehyde, thiourea65-70>95%
Microwave-AssistedDMF, 100°C, 30 min8598%
One-Pot SynthesisEthanol, piperidine, 12 h reflux7592%

Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how are data interpreted?

Basic Research Question
Key Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Amino protons appear as broad singlets (δ 5.8–6.2 ppm). Aromatic protons from the 4-chlorophenyl group resonate at δ 7.2–7.5 ppm .
    • ¹³C NMR : The carboxylate carbon (C=O) appears at ~165 ppm, while thiophene carbons range from 110–140 ppm .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 323.8 confirm molecular weight .

Q. Advanced Structural Analysis :

  • X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles (e.g., 77.32° between thiophene and chlorophenyl rings) and intramolecular hydrogen bonds (N–H···O, 2.86 Å) .
  • TLC Monitoring : Rf values (e.g., 0.5 in ethyl acetate/hexane, 1:1) ensure reaction completion .

How does the compound's structure influence its biological activity, and what in vitro assays are used to evaluate this?

Advanced Research Question
Structure-Activity Relationships :

  • The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability in cell-based assays .
  • The amino group at position 2 facilitates hydrogen bonding with enzyme active sites (e.g., COX-2 in anti-inflammatory studies) .

Q. Assays :

  • Enzyme Inhibition : IC₅₀ values measured via ELISA for COX-2 (10–50 μM range) .
  • Antimicrobial Activity : MIC determinations against S. aureus (8–16 µg/mL) using broth dilution .

Q. Table 2: Biological Activity Data

Activity TypeTarget/ModelResult (IC₅₀/MIC)Reference
Anti-inflammatoryCOX-2 Inhibition28 μM
AntimicrobialS. aureus12 µg/mL
AnticancerMCF-7 Cell Line45 μM

What are the challenges in resolving data contradictions between computational predictions and experimental results for this compound's physicochemical properties?

Advanced Research Question
Common Discrepancies :

  • LogP Predictions : Computational tools (e.g., XLogP) may underestimate experimental LogP by 0.5–1.0 units due to intramolecular H-bonding .
  • Solubility : DFT calculations often overestimate aqueous solubility; experimental data (e.g., 0.2 mg/mL in PBS) require validation via UV-Vis .

Q. Mitigation Strategies :

  • Hybrid Methods : Combine MD simulations with experimental DSC (Differential Scanning Calorimetry) to validate melting points (e.g., 111–112°C) .
  • Crystallographic Validation : SHELXL-refined structures resolve ambiguities in bond lengths/angles .

How can the Gewald reaction be optimized in the synthesis of this thiophene derivative, and what are common side reactions?

Basic Research Question
Optimization Strategies :

  • Catalyst Loading : Reducing piperidine from 10% to 5% minimizes imine byproducts .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time from 12 h to 30 min .

Q. Side Reactions :

  • Dimerization : Occurs at high temperatures (>100°C), detected via HPLC .
  • Oxidation : Thiophene ring oxidation forms sulfoxide derivatives; prevented by inert atmospheres .

What role does X-ray crystallography play in confirming the molecular structure, and how are SHELX programs utilized?

Advanced Research Question
Crystallographic Workflow :

Data Collection : High-resolution (<1.0 Å) data collected using Cu-Kα radiation .

Structure Solution : SHELXD identifies heavy atoms (e.g., Cl, S) for phasing .

Refinement : SHELXL adjusts bond lengths/angles, with R-factors <5% for high-quality structures .

Q. Key Findings :

  • Intramolecular H-bonds stabilize the planar thiophene core .
  • Chlorine···O interactions (3.12 Å) influence crystal packing .

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